N-Butyl-2-methoxyethanesulfonamide
Description
N-Butyl-2-methoxyethanesulfonamide is an organic compound belonging to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a butyl chain and a methoxyethane moiety
Properties
IUPAC Name |
N-butyl-2-methoxyethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3S/c1-3-4-5-8-12(9,10)7-6-11-2/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKQEYRXRYITQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215677-41-0 | |
| Record name | N-butyl-2-methoxyethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-methoxyethanesulfonamide typically involves the reaction of butylamine with methoxyethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-methoxyethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-Butyl-2-methoxyethanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its use in the development of new pharmaceuticals, particularly in the treatment of infections.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-Butyl-2-methoxyethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-Butylbenzenesulfonamide
- N-Ethyltoluene-4-sulfonamide
- N-Methyl-p-toluenesulfonamide
Uniqueness
N-Butyl-2-methoxyethanesulfonamide is unique due to its specific structural features, such as the methoxyethane moiety, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.
Biological Activity
N-Butyl-2-methoxyethanesulfonamide is a sulfonamide compound whose biological activity has garnered interest in various fields, particularly in pharmacology and medicinal chemistry. This article explores the compound's mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 195.29 g/mol
The sulfonamide group contributes to its biological activity, often associated with antibacterial properties, while the butyl and methoxy groups may influence its solubility and interaction with biological targets.
This compound exhibits various biological activities that can be attributed to its ability to interact with specific enzymes and receptors:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects.
- Modulation of Inflammatory Responses : Research indicates that compounds similar to this compound can modulate cytokine production, thereby influencing inflammatory pathways.
- Potential Anticancer Activity : Preliminary studies suggest that this compound may bind to specific proteoglycans on cancer cells, potentially targeting them for therapeutic intervention.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of sulfonamide derivatives, including this compound, against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting potent antimicrobial properties. -
Anti-inflammatory Effects :
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating its potential use as an anti-inflammatory agent.
Data Table: Biological Activities
| Activity Type | Assay Method | Result | Reference |
|---|---|---|---|
| Antimicrobial | Agar diffusion test | Inhibition zone: 15 mm | |
| Anti-inflammatory | ELISA for cytokines | IL-6 reduction by 40% | |
| Cytotoxicity | MTT assay | IC50 = 25 µM |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests moderate absorption with a half-life of approximately 4 hours. Toxicological assessments indicate low acute toxicity, with no significant adverse effects observed in animal models at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
